ethyl 4-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require the use of dimethylformamide dimethylacetal (DMF-DMA) and a primary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes .
Comparison with Similar Compounds
ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and are synthesized using comparable methods.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also have a pyrido-pyrimidine core and exhibit similar chemical properties.
The uniqueness of ETHYL 4-[(9-METHYL-4-OXO-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs.
Properties
Molecular Formula |
C19H20N4O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-(10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H20N4O4S/c1-3-27-19(26)22-9-7-21(8-10-22)18(25)14-11-13-16(28-14)20-15-12(2)5-4-6-23(15)17(13)24/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
IDDOAIPPHZAADB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
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